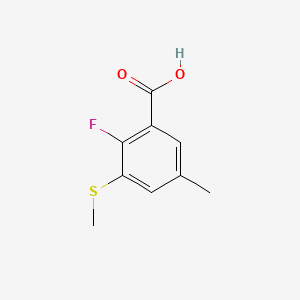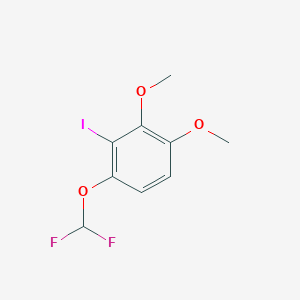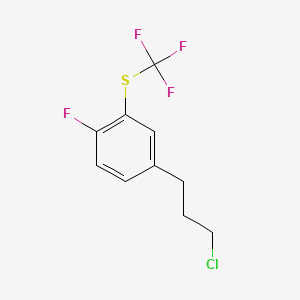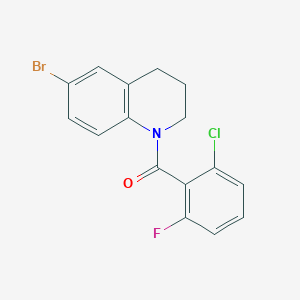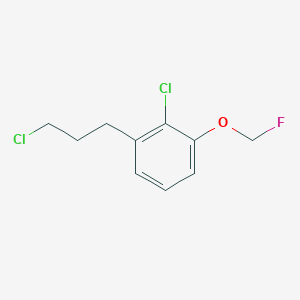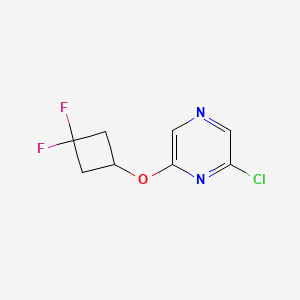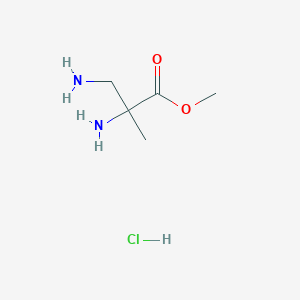
(s)-9-(2,3-Dihydroxypropyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-9-(2,3-Dihydroxypropyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a guanine base attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)guanine typically involves the reaction of guanine with 2,3-dihydroxypropyl derivatives under controlled conditions. One common method involves the use of glycidol (2,3-epoxy-1-propanol) as a starting material, which reacts with guanine in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone and imidazolone derivatives.
Reduction: Reduction reactions can modify the guanine base or the 2,3-dihydroxypropyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups or the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as singlet oxygen, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as oxazolone and imidazolone, as well as substituted guanine compounds .
Aplicaciones Científicas De Investigación
(s)-9-(2,3-Dihydroxypropyl)guanine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)guanine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in molecular biology and medicine .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Ganciclovir: Another antiviral compound.
Ribavirin: Used to treat viral infections.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)guanine is unique due to its specific 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This structural feature enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11N5O3 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-amino-9-[(2S)-2,3-dihydroxypropyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1 |
Clave InChI |
UHZYGPBCTIWWBC-BYPYZUCNSA-N |
SMILES isomérico |
C1=NC2=C(N1C[C@@H](CO)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1CC(CO)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



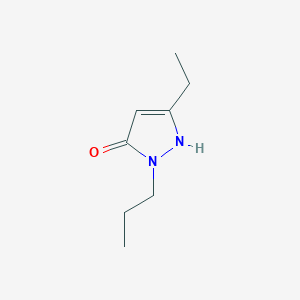

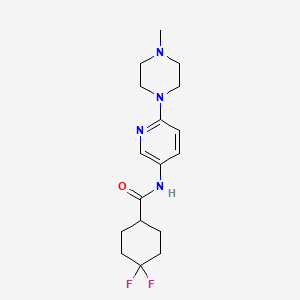
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
